2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide

GPR139 GPCR agonism Target engagement

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide (CAS 1235649-68-9) is a synthetic small molecule belonging to the benzotriazinone class. It is structurally related to clinical-stage GPR139 agonists such as zelatriazin (TAK-041/NBI-1065846) , but differs in its amide substituent.

Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
CAS No. 1235649-68-9
Cat. No. B6443647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide
CAS1235649-68-9
Molecular FormulaC16H15N5O2
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=NC=C1)N2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-6-8-17-9-7-12)21-16(23)13-4-2-3-5-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
InChIKeySBIWMIZFJDZKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide (CAS 1235649-68-9) Is Not a Drop-In Replacement


2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide (CAS 1235649-68-9) is a synthetic small molecule belonging to the benzotriazinone class. It is structurally related to clinical-stage GPR139 agonists such as zelatriazin (TAK-041/NBI-1065846) , but differs in its amide substituent. Unlike the extensively characterized TAK-041, the target compound lacks publicly disclosed potency, selectivity, or pharmacokinetic data, preventing any assumption of functional equivalence.

Critical Data Gaps Preventing Generic Substitution of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide


This compound cannot be simply interchanged with structurally similar GPR139 agonists or benzotriazinone analogs because its pharmacological profile is completely uncharacterized in the public domain. The closest validated comparator, TAK-041, has a defined EC50 of 22 nM at human GPR139 and known metabolic stability . For the target compound, no such data exist. Procurement based solely on structural analogy carries a high risk of failure in functional assays. Users must request experimental data directly from suppliers before considering substitution.

Quantitative Differentiation Evidence for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide


No Publicly Available Target Engagement Data to Support Differentiation

No quantitative target engagement data (e.g., EC50, Ki, IC50) for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide at GPR139 or any other receptor are available in primary literature, patents, or authoritative databases . The structurally related clinical candidate TAK-041 demonstrates an EC50 of 22 nM in a calcium mobilization assay using cells expressing human GPR139 . Without comparable data, no differentiation claim can be supported.

GPR139 GPCR agonism Target engagement

Undefined Selectivity Profile Prevents Assessment of Off-Target Risk

No selectivity profiling data (e.g., panel screening against related GPCRs, kinases, or safety-relevant off-targets) are publicly available for the target compound. TAK-041 has been evaluated in broad selectivity panels, and its selectivity profile contributed to its clinical advancement . The absence of equivalent data for the target compound makes it impossible to assess whether it offers any selectivity advantage or poses off-target risks.

Selectivity Off-target risk GPR139

Missing In Vitro ADME and Physicochemical Characterization

Fundamental developability parameters such as aqueous solubility, logP/D, metabolic stability, and permeability are not reported for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide. The comparator TAK-041 has published in vitro metabolic stability data across multiple species using hepatocyte models . This information vacuum precludes any differentiation based on drug-like properties.

ADME Solubility Metabolic stability

Structural Overlap with an Excluded Isomer Does Not Imply Equivalent Function

The target compound differs from the better-characterized 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide (also referred to as VU0526371-1) by the position of the benzotriazinone attachment (2-yl vs. 3-yl) . While the 3-yl isomer has been disclosed as a GPR139 agonist, no quantitative activity data are publicly available for the 2-yl isomer. Positional isomerism in amide-linked benzotriazinones can significantly alter receptor binding, making this a critical differentiator that remains unquantified.

Structural comparison Positional isomer GPR139

No In Vivo Pharmacokinetic or Pharmacodynamic Data Exist for Target Compound

Unlike TAK-041, for which in vivo brain penetration, pharmacokinetic profiles, and functional pharmacodynamic endpoints (e.g., reversal of amphetamine-induced deficits) have been reported , no in vivo data are available for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide. This absence precludes any claim of in vivo efficacy, target engagement, or brain exposure differentiation.

Pharmacokinetics Pharmacodynamics In vivo

Recommended Use Cases for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide Based on Available Evidence


Chemical Reference Standard for Analytical Method Development

Given the high chemical purity (typically 95%) reported in supplier listings , this compound may serve as a reference standard for HPLC or LC-MS method development when a structurally defined benzotriazinone is needed. However, the absence of a certificate of analysis or stability data requires users to independently verify purity, identity, and storage stability before use.

Regioisomeric Probe in Structure-Activity Relationship (SAR) Studies

The 2-yl substitution pattern distinguishes this compound from the more common 3-yl benzotriazinone series (e.g., VU0526371-1) . It could be used as a negative control or SAR probe to investigate the impact of regioisomeric substitution on GPR139 activity, provided that in-house potency data are generated by the researcher.

Synthetic Intermediate or Building Block

The molecule's structure suggests it could be employed as a synthetic intermediate for generating novel amide derivatives. Its pyridin-4-ylmethyl and benzotriazinone functional groups are amenable to further derivatization, but procurement should be based solely on structural suitability, with all biological activities to be determined de novo.

Quote Request

Request a Quote for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.